Cas no 725-06-4 (Acetamide,N-(3'-fluoro[1,1'-biphenyl]-4-yl)-)
725-06-4 structure
Product Name:Acetamide,N-(3'-fluoro[1,1'-biphenyl]-4-yl)-
Acetamide,N-(3'-fluoro[1,1'-biphenyl]-4-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-(3'-fluoro[1,1'-biphenyl]-4-yl)-
- 4'-(m-Fluorophenyl)acetanilide
- N-[4-(3-fluorophenyl)phenyl]acetamide
- 3'-Fluoro-4-acetylaminobiphenyl
- AC1L20KQ
- ACETANILIDE, 4'-(m-FLUOROPHENYL)-
- AG-G-85541
- CTK5D6282
- LS-10747
- N-(3'-fluorobiphenyl-4-yl)acetamide
- DTXSID40222805
- SCHEMBL17316953
- 725-06-4
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- Inchi: 1S/C14H12FNO/c1-10(17)16-14-7-5-11(6-8-14)12-3-2-4-13(15)9-12/h2-9H,1H3,(H,16,17)
- InChI Key: KQVVCCBTUAMFML-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1C=CC(=CC=1)NC(C)=O
Computed Properties
- Exact Mass: 229.09036
- Monoisotopic Mass: 229.090292168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.1828 (estimate)
- Boiling Point: 420°C at 760 mmHg
- Flash Point: 207.8°C
- Refractive Index: 1.593
- PSA: 29.1
Acetamide,N-(3'-fluoro[1,1'-biphenyl]-4-yl)- Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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